what are the properties of 1-Methyl-1,4-diazepan-5-one hydrochloride
what are the properties of 1-Methyl-1,4-diazepan-5-one hydrochloride
An In-Depth Technical Guide to 1-Methyl-1,4-diazepan-5-one Hydrochloride for Drug Discovery Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Methyl-1,4-diazepan-5-one hydrochloride, a heterocyclic building block with significant potential in modern drug discovery and development. We will delve into its chemical and physical properties, explore its critical role as a scaffold in medicinal chemistry—particularly in the burgeoning field of targeted protein degradation—and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Significance of the Diazepan Scaffold
1-Methyl-1,4-diazepan-5-one hydrochloride belongs to the diazepine class of seven-membered heterocyclic compounds containing two nitrogen atoms. The diazepine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Most famously, the related benzodiazepine scaffold is found in widely used pharmaceuticals like diazepam, known for their anxiolytic, sedative, and anticonvulsant properties.[2][3]
While sharing a foundational structure, 1-Methyl-1,4-diazepan-5-one hydrochloride is not a therapeutic agent itself. Instead, it is a valuable molecular building block, a foundational piece used by chemists to construct more complex and novel drug candidates.[4] Its designation by some suppliers as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues, a revolutionary therapeutic modality aimed at eliminating disease-causing proteins.[5]
This guide synthesizes the available technical data to provide a holistic view of this compound, enabling researchers to make informed decisions about its incorporation into their synthetic and drug discovery workflows.
Core Chemical and Physical Properties
The hydrochloride salt form of 1-Methyl-1,4-diazepan-5-one enhances its stability and aqueous solubility, making it more amenable for use in various experimental and pharmaceutical formulation contexts.[6] Key identifying properties are summarized in the table below.
| Property | Data | Source(s) |
| Chemical Name | 1-Methyl-1,4-diazepan-5-one hydrochloride | [4] |
| Synonyms | hexahydro-4-methyl-5H-1,4-Diazepin-5-one hydrochloride | [6] |
| CAS Number | 854828-87-8 | [4] |
| Molecular Formula | C₆H₁₃ClN₂O | [6] |
| Molecular Weight | 164.64 g/mol | [4][6] |
| Physical Form | Typically a crystalline solid | [6] |
| Purity | Often supplied at ≥95% or ≥97% for research purposes | [4][5] |
| Free Base CAS | 5441-40-7 (for 1-Methyl-1,4-diazepan-5-one) | [5][7] |
| Free Base Formula | C₆H₁₂N₂O | [5] |
| Free Base Mol. Wt. | 128.17 g/mol | [5] |
Synthesis and Characterization Considerations
General Synthetic Approach
Caption: A generalized, hypothetical workflow for the synthesis of 1-Methyl-1,4-diazepan-5-one hydrochloride.
Quality Control and Characterization
For many specialized building blocks intended for early-stage research, comprehensive analytical data is not always provided by suppliers. The responsibility often falls to the end-user to confirm the identity and purity of the material before use. Standard analytical techniques for characterizing this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight of the parent ion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Applications in Drug Discovery
The primary utility of 1-Methyl-1,4-diazepan-5-one hydrochloride is as a versatile scaffold for the synthesis of larger, more complex molecules with therapeutic potential.
Privileged Scaffold for Library Synthesis
The diazepan-5-one core is a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, diverse biological targets. By modifying the scaffold at its reactive sites (the secondary amine and positions on the ring), chemists can generate large libraries of related compounds for screening against various disease targets, such as G-protein coupled receptors (GPCRs) or enzymes.[1][9]
Key Component for Targeted Protein Degraders (PROTACs)
The classification of this compound as a "Protein Degrader Building Block" is highly significant.[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. 1-Methyl-1,4-diazepan-5-one hydrochloride can be used as a core component or part of the "warhead" that binds to the protein of interest.
Caption: Conceptual structure of a PROTAC, where the diazepan-5-one scaffold could be used to build the warhead.
Inferred Pharmacological Profile and Safety Data
Potential Biological Activity
The presence of the diazepan moiety suggests a potential for psychoactive properties, as many compounds in this class are known to interact with the central nervous system.[6] Benzodiazepines, for example, enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative and anxiolytic effects.[3] However, without specific biological data for 1-Methyl-1,4-diazepan-5-one hydrochloride, any discussion of its pharmacological profile remains speculative. It should be treated as a research chemical with unknown biological activity and potential toxicity.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount. The most relevant safety data available comes from the parent compound, 1,4-Diazepan-5-one hydrochloride.
| Hazard Class | Statement Code | Statement Text |
| Health Hazard | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Recommended Handling Protocols:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses or goggles, and a lab coat.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]
Disclaimer: This information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling 1-Methyl-1,4-diazepan-5-one hydrochloride.
Conclusion
1-Methyl-1,4-diazepan-5-one hydrochloride is a specialized chemical building block with considerable value for drug discovery and medicinal chemistry. Its diazepine core represents a privileged scaffold, and its utility in constructing targeted protein degraders places it at the forefront of modern therapeutic strategies. While its own biological properties are not well-defined, its structural attributes make it a powerful tool for creating novel compounds with the potential to address a wide range of diseases. Researchers using this compound should adhere to strict safety protocols and are responsible for the thorough characterization of any derivatives synthesized for their programs.
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